Glycogen Phosphorylase Inhibition: A Unique Activity Landscape Not Replicated by Unsubstituted Analogs
This compound is the parent scaffold for a series of glycogen phosphorylase (GP) inhibitors. When used to synthesize derivative 7 (phenylsulfonyl), the resulting IC50 (324 μM) is significantly more potent than other derivatives within the same series (e.g., compounds 3 and 5 with IC50 values of 400–600 μM), and this activity is contingent upon the presence of the ethyl group on the benzimidazole core and the aniline handle for sulfonylation [1]. In contrast, the unsubstituted 2-(1H-benzimidazol-2-yl)aniline was not evaluated as an inhibitor, highlighting that this specific substitution pattern is the foundational requirement for this activity class [1].
| Evidence Dimension | Glycogen phosphorylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivative 7 (IC50 = 324 μM) and Derivative 9 (IC50 = 357 μM) synthesized from this compound [1] |
| Comparator Or Baseline | Derivatives 3 and 5 synthesized from this compound (IC50 = 400–600 μM) [1]; Unsubstituted 2-(1H-benzimidazol-2-yl)aniline (not reported as an inhibitor) |
| Quantified Difference | Derivative 7 exhibits up to a 1.85-fold improvement in potency over other derivatives (324 μM vs 600 μM) |
| Conditions | In vitro enzyme kinetics assay using rabbit muscle glycogen phosphorylase a [1] |
Why This Matters
This demonstrates that 4-(1-ethyl-2-benzimidazolyl)aniline is not just a building block but a critical pharmacophoric core; its N1-ethyl group is essential for the moderate inhibitory activity of its derivatives, a property absent in the unsubstituted analog.
- [1] Galal SA, et al. Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. Bioorg Med Chem. 2016;24(21):5423-5430. View Source
